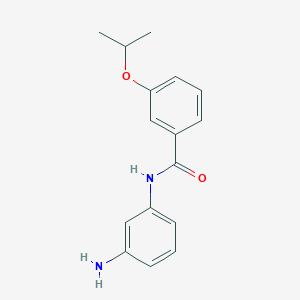

N-(3-Aminophenyl)-3-isopropoxybenzamide

Description

N-(3-Aminophenyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a meta-aminophenyl group attached to a benzamide core substituted with an isopropoxy group at the 3-position. This compound shares structural features with pharmacologically active benzamides, which often exhibit diverse biological activities, including enzyme inhibition and receptor modulation .

The compound’s structural uniqueness lies in its meta-substituted aniline and branched alkoxy group, which may influence solubility, target binding, and metabolic stability. Its applications span pharmaceutical research and industrial polymer chemistry, as evidenced by its inclusion in polymer formulations .

Properties

IUPAC Name |

N-(3-aminophenyl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPKFBDQOMOXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Aminophenyl)-3-isopropoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

This compound belongs to the benzamide class, characterized by an aminophenyl group and an isopropoxy group attached to a benzamide core. The synthesis involves several key steps:

- Nitration : 3-nitroaniline is nitrated using concentrated nitric and sulfuric acids.

- Reduction : The nitro group is reduced to an amino group using iron powder and hydrochloric acid.

- Amidation : The amine is coupled with 3-isopropoxybenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions like inflammatory bowel disease (IBD).

- Cytokine Modulation : It may influence the expression of inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating immune responses.

3.1 In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cellular targets:

- Anti-inflammatory Activity : It has been shown to reduce neutrophil infiltration and improve recovery in models of colitis by modulating cytokine levels.

- Anticancer Potential : Preliminary studies suggest that it may disrupt cell cycle progression in cancer cells, leading to apoptosis.

3.2 In Vivo Studies

In animal models, particularly those induced with colitis, this compound demonstrated:

- Weight Recovery : Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg.

- Biochemical Markers : Reduction in myeloperoxidase levels, indicating decreased inflammation.

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Isopentyloxy at para position | Similar anti-inflammatory effects |

| N-(3-Aminophenyl)-2-(isopentyloxy)benzamide | Isopentyloxy at ortho position | Varying efficacy in enzyme inhibition |

The position of the isopropoxy group significantly influences the compound's reactivity and biological profile.

5. Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Inflammatory Bowel Disease (IBD) : A study demonstrated that this compound reduced inflammation markers in animal models of IBD, suggesting its therapeutic potential for gastrointestinal disorders.

- Cancer Research : Another study indicated that this compound could induce apoptosis in colon cancer cells through modulation of cell cycle regulators.

Comparison with Similar Compounds

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide

- Structural Differences :

- Substituent Position : Incorporates a methyl group at the 2-position of the aniline ring (vs. unsubstituted in the title compound).

- Alkoxy Group : Uses an isobutoxy group (branched C4 chain) instead of isopropoxy (branched C3 chain).

- The longer isobutoxy chain may enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

2-(3-Aminophenyl)benzothiazole Derivatives

- Core Structure: Replaces the benzamide with a benzothiazole ring, which is a heterocyclic system known for intercalation with DNA or interaction with kinase domains.

- Substituent Effects: The meta-aminophenyl group is retained, suggesting shared SAR principles for target engagement. Sulfonamide linkages (e.g., in N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides) introduce sulfonyl groups, which can modulate acidity and hydrogen-bonding capacity compared to benzamides .

Imidazolyl Benzamides (e.g., 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide)

- Functional Groups : Incorporates an imidazole ring and a ureido side chain, contrasting with the title compound’s alkoxy group.

- These modifications suggest divergent target profiles compared to the title compound’s alkoxy-aniline system .

3-{[2-(4-Isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide

- Structural Features: Contains a propanoyl amino linker and a 4-isobutylphenyl group, introducing significant steric bulk. The 3-methylphenyl group (vs.

- Biological Implications: The propanoyl group may enhance metabolic stability but reduce conformational flexibility .

Comparative Analysis Table

Research Findings and SAR Insights

- Meta vs. Para Substitution: highlights that meta-substituted aminophenyl groups (as in the title compound) may optimize binding to targets requiring angled geometry, whereas para-substituted analogs favor linear interactions .

- Alkoxy Chain Branching : Isobutoxy (C4) and isopropoxy (C3) groups balance lipophilicity and steric effects; shorter chains (isopropoxy) may improve solubility without sacrificing membrane permeability .

- Industrial Relevance : The title compound’s use in polymers (e.g., CAS 1980007-59-7) suggests stability under harsh conditions, contrasting with pharmaceutical analogs designed for biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.